![molecular formula C23H22N4O3 B12459444 2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B12459444.png)
2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzotriazole moiety, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,5-dimethylphenol with an appropriate acylating agent to form the 3,5-dimethylphenoxy intermediate. This intermediate is then reacted with 2-(4-methoxyphenyl)-2H-benzotriazole under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its stable benzotriazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylphenoxy)ethylthio derivatives of pyrimidin-4(3H)-one: These compounds share the 3,5-dimethylphenoxy group and have shown anti-HIV-1 activity.
3,5-dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol: This compound features a similar methoxyphenyl group and is used in various chemical applications.
Uniqueness
2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide is unique due to its combination of the benzotriazole moiety with the 3,5-dimethylphenoxy and 4-methoxyphenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C23H22N4O3 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]acetamide |
InChI |
InChI=1S/C23H22N4O3/c1-15-10-16(2)12-20(11-15)30-14-23(28)24-17-4-9-21-22(13-17)26-27(25-21)18-5-7-19(29-3)8-6-18/h4-13H,14H2,1-3H3,(H,24,28) |
InChI Key |
FZGLDUSZNYXKDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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